N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a butenoyl group, a chloro-substituted benzene ring, and a dimethylphenyl-substituted pyrrolidinyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzohydrazide with 1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N’-[(2E)-3-(2,4-dimethylphenyl)prop-2-enoyl]benzohydrazide: Similar structure with a cyano group instead of a chloro group.
N’-benzylidene-4-tert-butylbenzohydrazide: Similar hydrazide structure with different substituents on the benzene ring
Uniqueness
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22ClN3O4 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N'-[(E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H22ClN3O4/c1-4-6-20(28)27(25-22(30)16-7-5-8-17(24)12-16)19-13-21(29)26(23(19)31)18-10-14(2)9-15(3)11-18/h4-12,19H,13H2,1-3H3,(H,25,30)/b6-4+ |
InChI Key |
QLIMLJWURREEGB-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC=CC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.